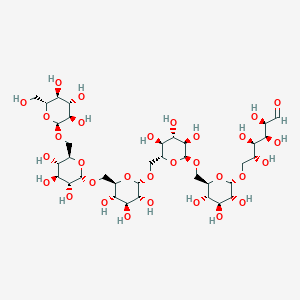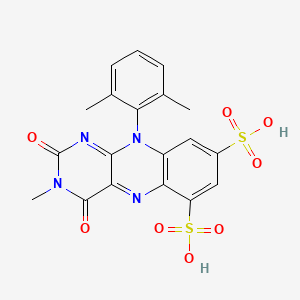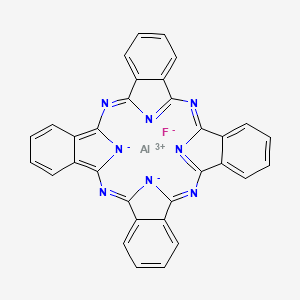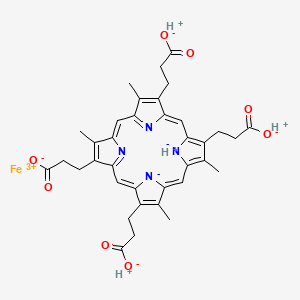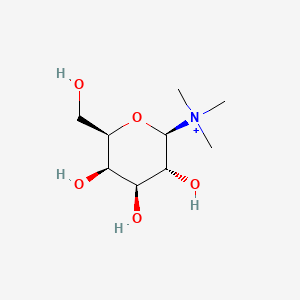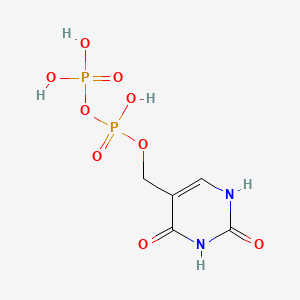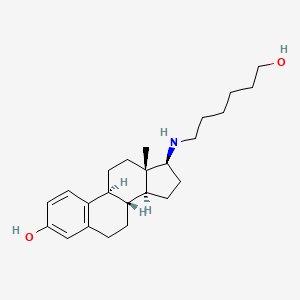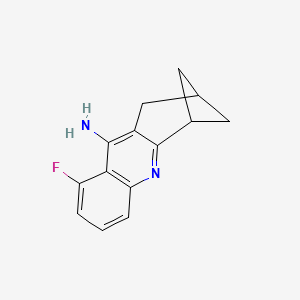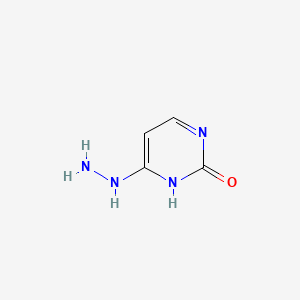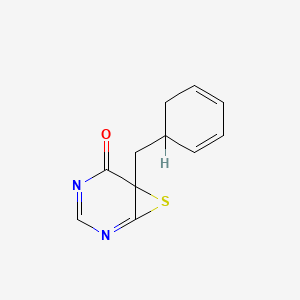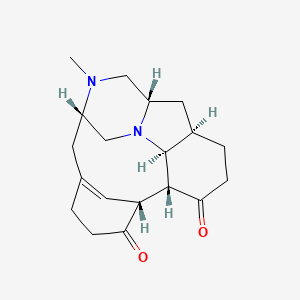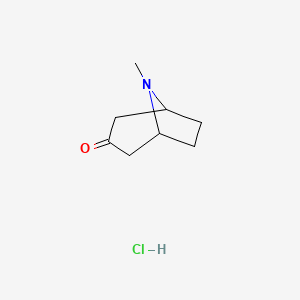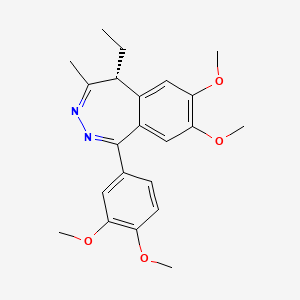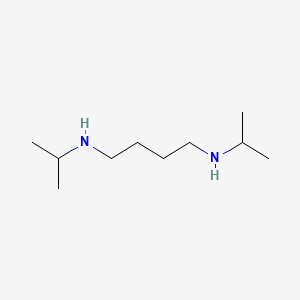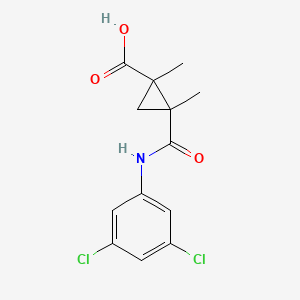
2-(3,5-Dichlorophenylcarbamoyl)-1,2-dimethylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dichlorophenylcarbamoyl)-1,2-dimethylcyclopropane-1-carboxylic acid is a monocarboxylic acid that is cyclopropanecarboxylic acid substituted by methyl groups at positions 1 and 2 and a 3,5-dichlorophenylcarbamoyl group at position 2. It is an anilide, a dichlorobenzene, a member of cyclopropanes and a monocarboxylic acid. It derives from a cyclopropanecarboxylic acid.
Scientific Research Applications
Analytical Methodologies
A study developed a method for determining various compounds, including related cyclopropane carboxylic acids, in human urine. This method, which involves solid-phase extraction and gas chromatography-tandem mass spectrometry, is significant for monitoring human exposure to certain chemicals (Arrebola et al., 1999).
Synthesis and Characterization
Research has been conducted on the synthesis of 2,2-dimethylcyclopropane carboxylic acid, an important intermediate for medicaments and pesticides. The study summarized different synthesis routes and evaluated them, providing valuable information for chemical synthesis and industrial applications (Li Gong, 2007).
Biomonitoring and Environmental Studies
A method for measuring metabolites of synthetic pyrethroid insecticides in human urine was described in a study. This method is crucial for assessing human exposure to these insecticides, which are structurally related to the specified cyclopropane carboxylic acid (Baker et al., 2004).
Pharmaceutical Applications
Chen Xin-zhi's study on the synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid is noteworthy. This compound is a key intermediate for Cilastatin, a notable inhibitor of dehydropeptidase-I. This research provides insights into the pharmaceutical applications and synthesis of cyclopropane-based compounds (Chen Xin-zhi, 2005).
Material Science and Engineering
In material science, a study on the preparation of glycosyl esters of cyclopropane carboxylic acids, including 2,2-dimethylcyclopropane carboxylic acid, was conducted. This research is relevant for understanding the biological activity and potential applications of these compounds in various fields (Tian Li, 2009).
properties
CAS RN |
71937-45-6 |
|---|---|
Product Name |
2-(3,5-Dichlorophenylcarbamoyl)-1,2-dimethylcyclopropane-1-carboxylic acid |
Molecular Formula |
C13H13Cl2NO3 |
Molecular Weight |
302.15 g/mol |
IUPAC Name |
2-[(3,5-dichlorophenyl)carbamoyl]-1,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C13H13Cl2NO3/c1-12(6-13(12,2)11(18)19)10(17)16-9-4-7(14)3-8(15)5-9/h3-5H,6H2,1-2H3,(H,16,17)(H,18,19) |
InChI Key |
KIHJEJVWUXTXPZ-UHFFFAOYSA-N |
SMILES |
CC1(CC1(C)C(=O)O)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Canonical SMILES |
CC1(CC1(C)C(=O)O)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



